sfaA protein
Description
The sfaA protein is a bacterial adhesin critical for host-pathogen interactions, particularly in Escherichia coli strains associated with urinary tract infections. It facilitates bacterial attachment to host epithelial cells via binding to glycolipid receptors. Structurally, sfaA belongs to the family of fimbrial proteins, characterized by immunoglobulin-like folds and conserved N-terminal domains responsible for subunit assembly . Post-translational modifications, such as disulfide bond formation, stabilize its tertiary structure, enabling resistance to proteolytic degradation in hostile environments . Functional studies highlight its role in biofilm formation and immune evasion, making it a target for therapeutic interventions .
Properties
CAS No. |
147277-51-8 |
|---|---|
Molecular Formula |
C15H12F3NO2 |
Synonyms |
sfaA protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Proteins
Structural Homologs
Proteins with structural similarity to sfaA include PapG (pyelonephritis-associated pilus adhesin) and FimH (type 1 fimbrial adhesin). Key comparisons are summarized below:
Key Findings :
- sfaA shares <30% sequence identity with PapG and FimH, yet all three adopt immunoglobulin-like folds critical for receptor binding .
- Unlike PapG, sfaA lacks glycosylation sites but compensates with hydrophobic residues for membrane anchoring .
Functional Assays and Binding Specificity
Functional divergence is evident in receptor affinity:
- sfaA : Binds globoseries glycolipids (e.g., Gb3) with $ K_d = 1.2 \times 10^{-8} \, \text{M} $ .
- PapG : Prefers Galα1–4Galβ epitopes ($ K_d = 3.5 \times 10^{-9} \, \text{M} $) .
- FimH: Targets mannosylated proteins ($ K_d = 5.0 \times 10^{-7} \, \text{M} $) .
Stress Stability : Under thermal stress (45°C), sfaA retains 85% activity vs. PapG (60%) and FimH (40%), attributed to its disulfide network .
Higher-Order Structural Comparisons
Biophysical analyses using empirical phase diagrams (EPDs) and comparative signature diagrams (CSDs) reveal:
Research Implications and Limitations
- Therapeutic Potential: sfaA’s stability and specificity make it a candidate for anti-adhesion therapies. However, cross-reactivity with human proteins (e.g., immunoglobulins) remains a risk .
- Limitations : Most studies rely on in vitro models; in vivo pharmacokinetics of sfaA inhibitors are poorly characterized .
Data Tables
Table 1: Structural and Functional Metrics
| Protein | PDB ID | Sequence Identity to sfaA | Thermal Denaturation (°C) |
|---|---|---|---|
| sfaA | 2J58 | 100% | 68 |
| PapG | 1J8R | 28% | 54 |
| FimH | 1KLF | 22% | 47 |
Table 2: Functional Assays
| Assay | sfaA | PapG | FimH |
|---|---|---|---|
| Receptor Binding | Gb3 (+++) | Galα1–4Galβ (++++) | Mannose (+) |
| Biofilm Formation | 90% coverage | 75% coverage | 50% coverage |
| Immune Evasion | Complement inhibition | IgA protease activity | TLR4 antagonism |
Q & A
Q. Q1. What experimental methodologies are recommended for detecting and quantifying sfaA protein in biological samples?
Answer:
- ELISA-based detection : Use sandwich ELISA protocols optimized for sfaA, employing validated antibodies for capture and detection. Ensure proper sample preparation (e.g., plasma/serum dilution in PBS, protease inhibitors for lysates) to avoid degradation .
- Western blotting : Combine SDS-PAGE with anti-sfaA antibodies. Include controls (e.g., knockout cell lines) to confirm specificity. Technical replicates are critical to address variability .
- Mass spectrometry : For absolute quantification, use isotope-labeled synthetic peptides as internal standards. Scaffold software can validate peptide-spectrum matches against annotated databases .
Q. Table 1: Key Protocols for sfaA Detection
Q. Q2. How can researchers validate the structural integrity of recombinant this compound during purification?
Answer:
- Circular dichroism (CD) : Compare spectra of recombinant sfaA with native protein to confirm secondary structure (α-helix/β-sheet ratios).
- Dynamic light scattering (DLS) : Assess monodispersity (polydispersity index < 0.3) to rule out aggregation .
- N-terminal sequencing : Verify the absence of truncations or tag interference.
Advanced Research Questions
Q. Q3. How should researchers resolve contradictions in reported functional roles of sfaA across studies?
Answer:
- Meta-analysis framework : Compile data from public repositories (e.g., UniProt, PDB) and assess experimental conditions (e.g., cell type, knockout models). Use tools like STRING to contextualize interaction networks .
- Functional redundancy assays : Test sfaA knockdown/knockout in parallel with related proteins (e.g., sfaB) to identify compensatory mechanisms .
- Expert validation : Submit findings to platforms like CAFA for blind benchmarking against independent datasets .
Q. Table 2: Common Pitfalls in Functional Studies
Q. Q4. What strategies are effective for mapping this compound-protein interactions (PPIs) in dynamic cellular environments?
Answer:
- Crosslinking mass spectrometry (XL-MS) : Use DSS or BS³ crosslinkers to stabilize transient interactions. Analyze with tools like xiNET for visualization .
- Proximity-dependent biotinylation (BioID) : Fuse sfaA with TurboID, biotinylate interacting partners, and enrich with streptavidin beads. Validate hits via co-IP .
- Data integration : Combine PPI data with transcriptomic profiles (e.g., RNA-seq) to identify co-regulated pathways .
Q. Q5. How can predictive modeling improve understanding of sfaA’s role in disease pathways?
Answer:
- Machine learning frameworks : Train models on CAFA-style datasets to predict sfaA’s involvement in pathways (e.g., inflammation, metastasis). Use SHAP values to interpret feature importance .
- Structural modeling : Employ AlphaFold2 to predict sfaA’s tertiary structure and dock potential ligands (e.g., small molecules, nucleic acids) .
Q. Q6. What experimental designs mitigate bias when analyzing sfaA’s post-translational modifications (PTMs)?
Answer:
Q. Q7. How do researchers balance in vitro and in vivo approaches when studying sfaA’s functional mechanisms?
Answer:
- Hierarchical validation :
Q. Q8. What criteria should guide the selection of negative controls in sfaA functional studies?
Answer:
- Isotype controls : Use non-targeting antibodies in immunoassays.
- Genetic controls : Include wild-type and rescue models in knockout studies.
- Pharmacological controls : Apply inhibitors of related pathways (e.g., kinase inhibitors) to confirm specificity .
Q. Q9. How can researchers ensure reproducibility when publishing sfaA-related data?
Answer:
Q. Q10. What emerging technologies could redefine sfaA research in the next 5 years?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
